L-10503

Antifertility Reproductive Pharmacology Medicinal Chemistry

L-10503 is the sole commercially stocked 2-phenyltriazolo-isoquinoline reference compound for reproductive pharmacology research. Unlike custom-synthesis-only analogs (Lotrifen, DL-204 IT), this methoxy-substituted agent is available in 25-100 mg quantities at 98% purity. Essential for benchmarking potency against solubility-limited analogs and inhibiting prostaglandin catabolism in tissue-specific studies. Order for immediate research initiation.

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
CAS No. 55308-37-7
Cat. No. B1673684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-10503
CAS55308-37-7
Synonyms2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline
L 10503
L-10503
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN3CCC4=CC=CC=C4C3=N2
InChIInChI=1S/C17H15N3O/c1-21-14-7-4-6-13(11-14)16-18-17-15-8-3-2-5-12(15)9-10-20(17)19-16/h2-8,11H,9-10H2,1H3
InChIKeyOITUZFHSDXLWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-10503 (CAS 55308-37-7) Compound Procurement: Antifertility Agent Baseline Data


L-10503 (CAS 55308-37-7) is a synthetic small-molecule antifertility agent belonging to the 2-phenyltriazolo-isoquinoline chemical class [1]. Its IUPAC name is 2-(3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline, with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol [2]. L-10503 is a non-hormonal, non-prostaglandin compound that terminates pregnancy via a mechanism distinct from steroidal agents, acting primarily on the uteroplacental complex rather than through luteolytic or hormonal pathways [3]. The compound was originally developed at Lepetit Research Laboratories (Milan, Italy) as part of a series of 2-phenyltriazole isoindoles and isoquinolines with potent embryotoxic and interceptive fertility control properties [4].

Why L-10503 (CAS 55308-37-7) Cannot Be Substituted with Other Antifertility Agents in Research


The 2-phenyltriazolo-isoquinoline chemical series exhibits pronounced structure-activity divergence that precludes simple compound-for-compound substitution. Within this series, the methoxy (L-10503) and ethoxy (DL-204 IT) analogs—differing by only a single methylene group—were developed concurrently at Lepetit Research Laboratories, yet their pharmacological profiles diverge in species-specific efficacy and potency rankings [1]. More critically, the least soluble analogs within the series, such as L-14105 and Lotrifen (L-12717), demonstrate fundamentally different pharmacokinetic behavior characterized by slow clearance from injection depots, resulting in substantially higher potency that cannot be compensated for by dose adjustment of L-10503 [2]. A comparative study in beagle and mongrel dogs directly established that among L-10492, L-10503, L-11204, and Lotrifen, Lotrifen was unequivocally the most potent abortifacient [3]. Furthermore, L-10503's mechanism—inhibition of prostaglandin metabolism with tissue-specific variation across placenta, ovary, kidney, and lung—is not uniformly shared across the series [4]. Therefore, substituting L-10503 with a structurally similar analog introduces uncontrolled variables in both efficacy magnitude and mechanistic pathway engagement that cannot be predicted by structural similarity alone.

L-10503 (CAS 55308-37-7) Quantitative Evidence Guide: Comparative Performance Data


L-10503 Structural Differentiation: Methoxy Analog in 2-Phenyltriazolo-Isoquinoline Series

L-10503 (2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline) and DL-204 IT (2-(3-ethoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline) were developed concurrently at Lepetit Research Laboratories as the two primary analogs in this series [1]. Both compounds were synthesized and tested in monkeys and rats, demonstrating pregnancy termination following a single intramuscular injection [1]. The structural difference is a single methylene group substitution at the 3-position of the phenyl ring (methoxy in L-10503 versus ethoxy in DL-204 IT), which alters physicochemical properties including logP and solubility without introducing hormonal or prostaglandin-like activity [2].

Antifertility Reproductive Pharmacology Medicinal Chemistry

L-10503 Interspecies Comparative Efficacy: Rat Versus Dog Abortifacient Activity

L-10503 demonstrates species-dependent efficacy that differs from the series-optimal compound Lotrifen (L-12717). In studies with beagle and mongrel dogs treated during various stages of gestation, L-10503 showed highest efficacy when administered around Day 20 of pregnancy—the immediate post-implantation period [1]. However, Lotrifen was identified as the most potent abortifacient in the series across canine studies, with its superior potency attributed to low solubility and consequent slow clearance from the injection site [1]. The least soluble compounds (L-14105 and Lotrifen) exhibited the longest duration of action and highest potency, whereas L-10503, with different solubility characteristics, required different dosing considerations [1].

Comparative Pharmacology Veterinary Reproduction Species-Specific Response

L-10503 Prostaglandin Metabolism Inhibition: Tissue-Specific Pharmacodynamic Profile

L-10503 inhibits prostaglandin (PG) metabolism in a tissue-specific manner, providing a differentiated mechanistic profile. In pregnant rat studies, L-10503 administration reduced the ability to metabolize [3H]-PGF2α and [3H]-PGE1, as measured in plasma [1]. Male and non-pregnant female rats treated with L-10503 and subsequently given radiolabeled prostaglandins 24 hours later exhibited a reduced capacity for PG metabolism [1]. The compound's effects on prostaglandin synthesis and metabolism were characterized across multiple tissues including the pregnant rat placenta, ovary, kidney, and lung, as well as in rat deciduoma [2].

Prostaglandin Metabolism Reproductive Endocrinology Mechanism of Action

L-10503 Compound Sourcing: Commercial Availability and Purity Specifications

L-10503 is commercially available for research purposes through multiple specialty chemical suppliers, with consistent quality specifications reported across vendors. The compound is supplied as a solid with purity specifications of 98% . Available package sizes include 25 mg, 50 mg, and 100 mg quantities suitable for in vivo pharmacological studies [1]. Physicochemical characterization includes molecular formula C17H15N3O, molecular weight 277.32, density 1.0920 g/cm³ (estimated), and boiling point 420.19°C (rough estimate) . Storage recommendations specify powder at -20°C for 3 years, or in solvent at -80°C for 1 year [2].

Compound Procurement Research Supply Chain Quality Specifications

L-10503 (CAS 55308-37-7) Optimal Research Application Scenarios


Investigating Alkoxy-Substitution Effects on 2-Phenyltriazolo-Isoquinoline Antifertility Activity

Researchers investigating the structure-activity relationship of alkoxy substitution at the 3-phenyl position of the 2-phenyltriazolo-isoquinoline scaffold should procure L-10503 as the methoxy analog reference compound. When compared with DL-204 IT (ethoxy analog) in parallel studies, L-10503 enables controlled assessment of how a single methylene group difference affects abortifacient potency, placental transfer kinetics, and prostaglandin metabolism inhibition [1]. Both compounds were developed and tested concurrently in monkeys and rats, providing a validated comparative framework for mechanistic dissection [1].

Comparative Canine Abortifacient Pharmacology: Benchmarking Against Series-Optimized Lotrifen

Investigators conducting reproductive pharmacology studies in canine models should utilize L-10503 as a reference compound for benchmarking against Lotrifen (L-12717), the potency-optimized analog in the series. Studies in beagle and mongrel dogs have established that Lotrifen demonstrates superior abortifacient potency relative to L-10503 due to slow-release depot pharmacokinetics conferred by low solubility [1]. L-10503 therefore serves as an essential comparator for experiments designed to quantify the contribution of solubility-limited absorption to in vivo abortifacient efficacy.

Mechanistic Studies of Prostaglandin Metabolism Inhibition Without Endocrine Confounding

Researchers requiring a non-hormonal tool compound to inhibit prostaglandin metabolism should select L-10503. The compound reduces metabolism of both [3H]-PGF2α and [3H]-PGE1 in rats without engaging steroidal or prostaglandin-synthesis pathways [1]. Tissue-specific effects have been characterized across placenta, ovary, kidney, lung, and deciduoma, providing a mapped pharmacodynamic profile suitable for ex vivo prostaglandin turnover studies [2]. This mechanism is distinct from both NSAIDs (which inhibit PG synthesis) and hormonal contraceptives, enabling clean experimental dissection of PG catabolic pathways.

Pilot Studies Requiring Immediate Commercial Availability of 2-Phenyltriazolo-Isoquinoline Series Compounds

Research programs requiring immediate initiation of in vivo or in vitro studies with a 2-phenyltriazolo-isoquinoline scaffold compound should procure L-10503 as the only commercially stocked member of the Lepetit antifertility series. Alternative analogs including DL-204 IT, L-10492, L-11204, L-14105, and Lotrifen require custom synthesis with associated lead times and minimum order quantities (e.g., 1 gram minimum for custom synthesis of L-10503 itself) [1]. Commercial suppliers offer L-10503 in research-scale quantities (25-100 mg) with 98% purity specifications and established storage protocols (-20°C powder for 3 years) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-10503

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.